
5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one
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Overview
Description
5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one is a compound belonging to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique fluorinated structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzylamine with 2-fluorobenzoyl chloride under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroindazole oxides, while reduction can produce various hydrofluoroindazole derivatives.
Scientific Research Applications
5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 5-Fluoro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Uniqueness
5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one is unique due to its specific fluorinated structure, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
888952-52-1 |
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Molecular Formula |
C13H8F2N2O |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
5-fluoro-1-(2-fluorophenyl)-2H-indazol-3-one |
InChI |
InChI=1S/C13H8F2N2O/c14-8-5-6-11-9(7-8)13(18)16-17(11)12-4-2-1-3-10(12)15/h1-7H,(H,16,18) |
InChI Key |
JLGPLYKAFYNNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=C(C=C3)F)C(=O)N2)F |
Origin of Product |
United States |
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